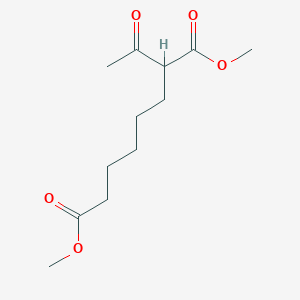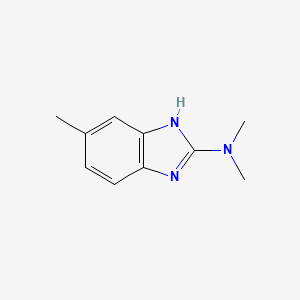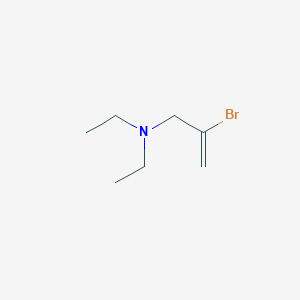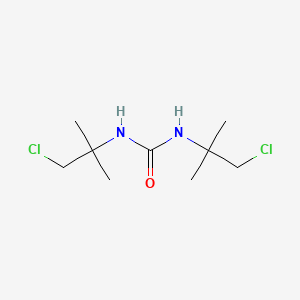
copper;zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper and zinc are two essential metals that form a variety of compounds and alloys with significant industrial, biological, and chemical applications. These metals are also crucial in various biological processes and are found in numerous enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-zinc compounds can be synthesized through various methods. One common laboratory method involves the reaction of zinc dust with copper oxide in a hydrogen atmosphere to produce a zinc-copper couple . Another method involves the preparation of soluble salts by reacting a metal with an acid, such as the reaction of zinc with sulfuric acid to produce zinc sulfate .
Industrial Production Methods
Industrially, copper-zinc alloys are produced through processes such as cold pressing, sintering, and hot pressing . These methods involve the mechanical mixing of copper and zinc powders followed by heating to form a solid alloy. Another industrial method includes the chemical synthesis of copper-zinc tin sulfide thin films for use in solar cells .
Chemical Reactions Analysis
Types of Reactions
Copper-zinc compounds undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc can reduce copper ions in solution, leading to the formation of zinc ions and copper metal.
Displacement Reactions: Zinc can displace copper from its compounds, such as in the reaction between zinc and copper sulfate solution.
Common Reagents and Conditions
Common reagents for these reactions include sulfuric acid, copper sulfate, and zinc dust. Conditions often involve aqueous solutions and controlled temperatures to facilitate the reactions.
Major Products
The major products of these reactions include zinc sulfate, copper metal, and other copper-zinc compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Copper-zinc compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of copper-zinc compounds involves their interaction with biomolecules and other ligands. Copper and zinc ions can bind to DNA and proteins, influencing various biological processes. For example, copper-zinc complexes can induce apoptosis in cancer cells by activating stress pathways and inhibiting cell cycle progression . These interactions are crucial for understanding the cellular biology of these compounds and their potential therapeutic applications.
Comparison with Similar Compounds
Copper-zinc compounds can be compared with other transition metal compounds such as copper-nickel and zinc-cadmium alloys. While copper-zinc alloys (brass) are known for their excellent corrosion resistance and mechanical properties, copper-nickel alloys are valued for their high thermal and electrical conductivity . Zinc-cadmium alloys, on the other hand, are used in specialized applications such as battery electrodes due to their electrochemical properties .
Conclusion
Copper-zinc compounds are versatile materials with significant applications in various fields. Their unique properties and interactions make them valuable in scientific research, industrial applications, and potential medical therapies. Understanding their preparation methods, chemical reactions, and mechanisms of action is essential for harnessing their full potential.
Properties
CAS No. |
12194-85-3 |
|---|---|
Molecular Formula |
CuZn3 |
Molecular Weight |
259.7 g/mol |
IUPAC Name |
copper;zinc |
InChI |
InChI=1S/Cu.3Zn |
InChI Key |
XCNSUPLOWXLJBG-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


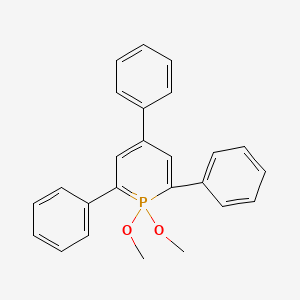
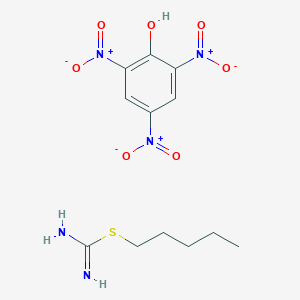
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
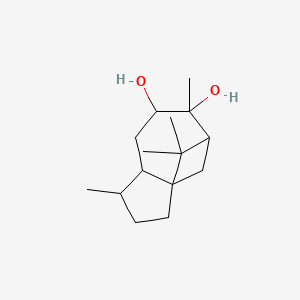
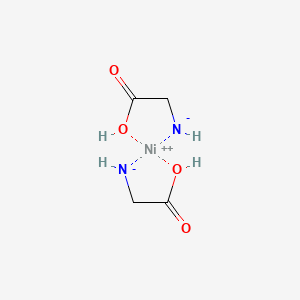

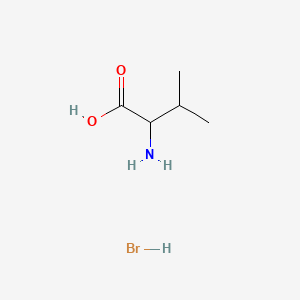
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)

